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Compound of Interest

Compound Name: DY3002

CAS No.: 2020015-37-4

Cat. No.: B607232

Get Quote

Introduction & Mechanism of Action
DY3002 is a third-generation, mutant-selective Epidermal Growth Factor Receptor (EGFR)

tyrosine kinase inhibitor (TKI). It was specifically designed to overcome the T790M

"gatekeeper" mutation, which confers resistance to first-generation inhibitors (e.g., Gefitinib,

Erlotinib) in Non-Small Cell Lung Cancer (NSCLC).

Mechanism of Action
DY3002 functions as an ATP-competitive inhibitor that binds to the kinase domain of EGFR.

Structurally, it features an acrylamide moiety, which facilitates a covalent bond with the

conserved Cysteine 797 (Cys797) residue within the ATP-binding pocket. This irreversible

binding mode is critical for achieving high potency against the T790M mutant, which has a high

affinity for ATP.

Primary Target: EGFR T790M/L858R (Double Mutant) and EGFR T790M.
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Selectivity: Exhibits >600-fold selectivity for the mutant receptor over Wild-Type (WT) EGFR,

minimizing off-target toxicity (e.g., skin rash, diarrhea).[1]

Signaling Pathway Context
Inhibition of mutant EGFR by DY3002 suppresses downstream oncogenic signaling, primarily

the RAS/RAF/MEK/ERK (proliferation) and PI3K/AKT/mTOR (survival) pathways.
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Figure 1: Mechanism of DY3002-mediated inhibition of EGFR signaling pathways.

Experimental Considerations
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Solubility and Stock Preparation
DY3002 is a hydrophobic small molecule. Proper handling is essential to prevent precipitation

and ensure accurate dosing.

Vehicle: DMSO (Dimethyl sulfoxide).

Stock Concentration: Prepare a 10 mM master stock.

Calculation: Molecular Weight of DY3002 ≈ 550 g/mol (Estimate based on structure). If

using 1 mg of powder, dissolve in ~181 µL DMSO. Note: Always verify the exact batch

MW.

Storage: Aliquot into single-use vials and store at -80°C (preferred) or -20°C. Avoid repeated

freeze-thaw cycles.

Working Solutions: Dilute the stock in cell culture medium immediately before use. Keep the

final DMSO concentration < 0.1% to avoid vehicle toxicity.

Critical Concentration Thresholds
The following values are derived from validated enzymatic and cell-based assays (Li et al.,

2016).
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Assay Type Target / Cell Line IC50 Value
Recommended
Working Range

Enzymatic (Kinase) EGFR T790M/L858R 0.71 nM 0.1 nM – 10 nM

Enzymatic (Kinase) EGFR Wild-Type (WT) 448.7 nM 100 nM – 1000 nM

Cell Viability
H1975

(T790M/L858R)
37 nM 10 nM – 100 nM

Cell Viability
HCC827 (Del

E746_A750)
~10 nM 1 nM – 50 nM

Cell Viability
A431 (WT

Overexpression)
382 nM 100 nM – 1000 nM

Toxicity Control LO-2 (Normal Liver) 4.24 µM > 1 µM

Protocol 1: Cell-Free Kinase Assay (IC50
Determination)
Objective: To validate the potency of DY3002 against recombinant EGFR T790M/L858R

protein.

Materials
Recombinant EGFR T790M/L858R kinase domain.

Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate.

ATP (at K_m concentration, typically 10 µM).

Detection Reagent: ADP-Glo™ or similar luminescence kinase assay.

Procedure
Preparation: Prepare a 3-fold serial dilution of DY3002 in 1x Kinase Buffer.

Top Concentration: 100 nM (for mutant) or 10 µM (for WT).
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Points: 10 dose points (e.g., 100, 33.3, 11.1, ..., 0 nM).

Incubation:

Mix Kinase (0.2 ng/µL) + DY3002. Incubate for 15 minutes at Room Temperature (RT) to

allow covalent bond formation.

Add Substrate + ATP mix.

Incubate for 60 minutes at RT.

Detection: Add ADP-Glo reagent, incubate 40 min. Add Kinase Detection Reagent, incubate

30 min.

Readout: Measure Luminescence (RLU).

Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope).

Expected Result: IC50 should be < 1 nM for the mutant enzyme.

Protocol 2: Cell Viability & Apoptosis Assay
Objective: To determine the cellular IC50 and assess selectivity between mutant (H1975) and

WT (A431) cells.
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Figure 2: Step-by-step workflow for high-throughput cell viability screening.

Procedure
Seeding: Seed H1975 and A431 cells at 3,000 - 5,000 cells/well in 96-well plates. Incubate

for 24h at 37°C, 5% CO2.
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Treatment:

Prepare DY3002 dilutions in medium (keeping DMSO constant).

Dose Range: 0, 1, 3, 10, 30, 100, 300, 1000, 3000, 10000 nM.

Critical Step: Include a "Vehicle Only" (DMSO) control and a "Positive Control" (e.g.,

Osimertinib 100 nM).

Incubation: Treat cells for 72 hours.

Readout (MTT Assay):

Add MTT reagent (0.5 mg/mL final). Incubate 4h.

Solubilize formazan crystals with DMSO.

Measure Absorbance at 570 nm.

Apoptosis Validation (Optional):

Treat H1975 cells with 100 nM and 200 nM DY3002 for 48h.

Stain with Annexin V-FITC / PI.

Analyze via Flow Cytometry.[1][2][3][4][5][6]

Expected Result: >25% apoptosis at 100 nM; >70% at 200 nM.

Data Analysis & Interpretation
Calculating Selectivity Index (SI)
The Selectivity Index quantifies the therapeutic window of the compound.

Target SI for DY3002: > 600 (Enzymatic) / > 10 (Cellular).

Interpretation: A high SI indicates the drug can effectively kill tumor cells without harming

normal cells expressing WT EGFR.
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Troubleshooting Guide
Issue Possible Cause Solution

High IC50 in Mutant Cells Drug precipitation
Check stock solubility; do not

exceed 0.1% DMSO.

Short incubation
Ensure at least 48-72h

incubation for cell assays.

High Toxicity in WT Cells Concentration too high
Verify dilution series; ensure

top dose is not > 10 µM.

Inconsistent Replicates Pipetting error
Use reverse pipetting for

viscous DMSO solutions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.mdpi.com/1420-3049/21/11?view=abstract&listby=date&page_no=1
https://pubmed.ncbi.nlm.nih.gov/27827863/
https://pubmed.ncbi.nlm.nih.gov/27827863/
https://www.researchgate.net/publication/360423661_Investigation_of_molecular_mechanism_leading_to_gefitinib_and_osimertinib_resistance_against_EGFR_tyrosine_kinase_molecular_dynamics_and_binding_free_energy_calculation
https://www.researchgate.net/publication/292076179_Novel_4-anilinoquinazoline_derivatives_featuring_an_1-adamantyl_moiety_as_potent_EGFR_inhibitors_with_enhanced_activity_against_NSCLC_cell_lines
https://www.benchchem.com/product/b607232/docs#application-note-optimization-of-dy3002-concentration-for-selective-egfr-t790m-l858r-inhibition
https://www.benchchem.com/product/b607232/docs#application-note-optimization-of-dy3002-concentration-for-selective-egfr-t790m-l858r-inhibition
https://www.benchchem.com/product/b607232/docs#application-note-optimization-of-dy3002-concentration-for-selective-egfr-t790m-l858r-inhibition
https://www.benchchem.com/product/b607232/docs#application-note-optimization-of-dy3002-concentration-for-selective-egfr-t790m-l858r-inhibition
https://www.benchchem.com/product/b607232?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607232?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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